4-(benzylamino)butanoic Acid

Catalog No.
S14016555
CAS No.
26735-10-4
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(benzylamino)butanoic Acid

CAS Number

26735-10-4

Product Name

4-(benzylamino)butanoic Acid

IUPAC Name

4-(benzylamino)butanoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c13-11(14)7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14)

InChI Key

XZJMQNMFQZJPHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCC(=O)O

4-(benzylamino)butanoic acid is a chemical compound characterized by its molecular formula C11H15NC_{11}H_{15}N and a structure that includes a benzylamine group attached to a butanoic acid backbone. This compound is often encountered in the form of its hydrochloride salt, 4-(benzylamino)butanoic acid hydrochloride, which enhances its solubility and stability in various applications. The presence of the benzylamine moiety contributes to its unique chemical properties, making it valuable for scientific research and potential therapeutic uses.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions to form its corresponding amine or other reduced forms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur at the benzylamine group, leading to the formation of various substituted derivatives. This reaction can involve reagents such as alkyl halides or acyl chlorides.

The synthesis of 4-(benzylamino)butanoic acid typically involves the following steps:

  • Starting Materials: The reaction begins with 4-aminobutanoic acid and benzyl chloride.
  • Reaction Conditions: A base such as sodium hydroxide is used to facilitate nucleophilic substitution, where the amino group of 4-aminobutanoic acid attacks the benzyl chloride.
  • Formation of Hydrochloride Salt: The resulting 4-(benzylamino)butanoic acid can be converted into its hydrochloride salt by treatment with hydrochloric acid.

In industrial settings, these synthetic routes are scaled up using optimized conditions to achieve high yields and purity, often involving recrystallization for purification.

4-(benzylamino)butanoic acid finds applications in various fields:

  • Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in neurology and psychiatry.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Biochemical Studies: The compound is used in research to explore its interactions with biological systems and potential therapeutic effects.

Interaction studies involving 4-(benzylamino)butanoic acid focus on its binding affinity and activity modulation concerning various biological targets. These studies help elucidate the mechanism of action and potential therapeutic benefits of the compound. While detailed interaction studies specifically for this compound are sparse, its structural analogs have been investigated for their interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Several compounds share structural similarities with 4-(benzylamino)butanoic acid:

Compound NameDescription
4-aminobutanoic acidThe parent compound without the benzyl group.
BenzylamineA simpler structure containing only the benzylamine group.
4-(benzylamino)pentanoic acidSimilar structure with an additional carbon in the backbone.

Uniqueness

4-(benzylamino)butanoic acid is unique due to the combination of the benzylamine group and the butanoic acid backbone. This structural arrangement imparts specific chemical properties that distinguish it from related compounds. Additionally, the hydrochloride salt form enhances solubility and stability, making it particularly suitable for various research applications.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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